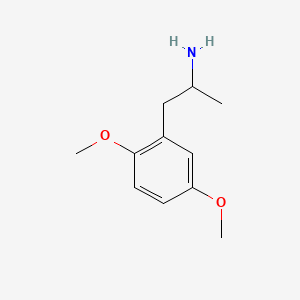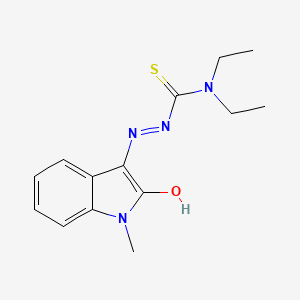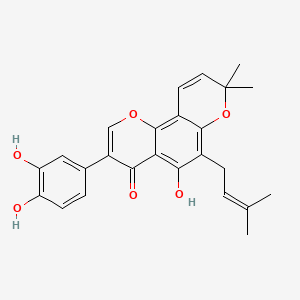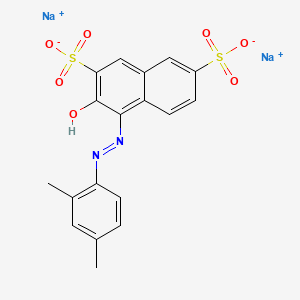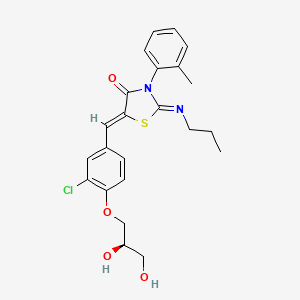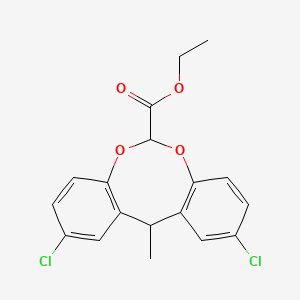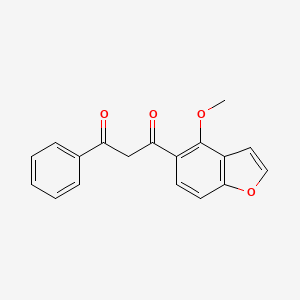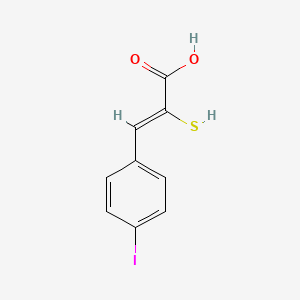
pd 150606
Descripción general
Descripción
PD150606: es un inhibidor de calpaína no peptídico, permeable a las células y selectivo. Es conocido por su alta especificidad hacia las calpaínas, particularmente calpaína-1 y calpaína-2, con constantes de inhibición (Ki) de 210 nanomoles y 370 nanomoles, respectivamente . El compuesto se identifica químicamente como ácido 3-(4-yodofenil)-2-mercapto-(Z)-2-propenoico .
Aplicaciones Científicas De Investigación
PD150606 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar la inhibición de las enzimas calpaína.
Biología: Investiga el papel de la calpaína en procesos celulares como la apoptosis y la transducción de señales.
Medicina: Explora posibles aplicaciones terapéuticas en la neuroprotección y el tratamiento de enfermedades que implican la desregulación de la calpaína.
Industria: Se utiliza en el desarrollo de inhibidores de la calpaína para aplicaciones farmacéuticas
Mecanismo De Acción
PD150606 ejerce sus efectos inhibiendo selectivamente las enzimas calpaína. Se une a los sitios de unión al calcio de la calpaína, evitando que la enzima experimente los cambios conformacionales necesarios para su actividad. Esta inhibición bloquea la escisión de los sustratos de la calpaína, evitando así los efectos celulares posteriores como la apoptosis .
Análisis Bioquímico
Biochemical Properties
PD 150606 interacts with calpains, specifically μ-calpain (calpain-1) and m-calpain (calpain-2), with Ki values of 0.21 μM and 0.37 μM respectively . These interactions are crucial for the role of this compound in biochemical reactions, particularly in how they relate to apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with calpains, which play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with calpains, leading to their inhibition . This inhibition can result in changes in gene expression and impacts on cellular function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to inhibit calpains, affecting cellular function
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with calpains
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de PD150606 implica la reacción de 4-yodobenzaldehído con ácido tioglicólico en condiciones básicas para formar el tioéster correspondiente. Este intermedio se somete entonces a una condensación de Knoevenagel con ácido malónico en presencia de una base para obtener el producto final .
Métodos de producción industrial: La producción industrial de PD150606 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto se purifica normalmente mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: PD150606 experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros.
Reducción: El grupo carbonilo puede reducirse para formar alcoholes.
Sustitución: El átomo de yodo puede sustituirse por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles.
Productos principales:
Oxidación: Disulfuros.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares:
Calpeptina: Otro inhibidor de la calpaína con una estructura química diferente.
PD158780: Un inhibidor selectivo de la calpaína con propiedades inhibitorias similares.
PD169316: Un inhibidor de la calpaína con un mecanismo de acción distinto
Singularidad: PD150606 es único debido a su alta especificidad para la calpaína-1 y la calpaína-2, así como a su naturaleza no peptídica, que permite una mejor permeabilidad celular y estabilidad en comparación con los inhibidores basados en péptidos .
Propiedades
IUPAC Name |
(Z)-3-(4-iodophenyl)-2-sulfanylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCVSFWGKYHMKH-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)S)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\S)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431672 | |
| Record name | pd 150606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179528-45-1 | |
| Record name | (2Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179528-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 150606 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179528451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | pd 150606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD 150606 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PD150606 is a potent and selective inhibitor of calpain, a family of calcium-activated neutral cysteine proteases. Unlike other calpain inhibitors that target the enzyme's active site, PD150606 acts through a non-active site mechanism, possibly by interacting with the calcium-binding domains of calpain. [] This interaction prevents calpain activation and subsequent substrate cleavage, leading to a variety of downstream effects depending on the cell type and context. For instance, PD150606 has been shown to:
- Prevent apoptosis: In various cell types, including cardiomyocytes, neurons, and renal cells, PD150606 has demonstrated the ability to attenuate apoptosis induced by various stimuli like hypoxia/ischemia, oxidative stress, and excitotoxicity. [, , , , , , , , ] This protective effect is attributed to its ability to inhibit calpain-mediated cleavage of apoptotic mediators like Bax and caspase-3. [, , ]
- Reduce inflammation: Studies have shown that PD150606 can reduce inflammatory responses by modulating signaling pathways like PI3K/AKT and NF-kB, which are involved in the production of pro-inflammatory cytokines. [, ]
- Improve functional outcomes: In animal models of spinal cord injury and pulmonary hypertension, PD150606 treatment has been associated with improved functional recovery and attenuated disease severity, respectively. [, ] These effects are likely due to the combined anti-apoptotic, anti-inflammatory, and neuroprotective effects of calpain inhibition.
A:
A: While specific historical milestones are not outlined in the articles, the research highlights the evolving understanding of calpain's role in various pathologies. Early studies identified the neuroprotective effects of PD150606, showcasing its potential in combating neuronal damage. [] Subsequent research has expanded to explore its therapeutic potential in other conditions like myocardial ischemia, pulmonary hypertension, and cataract formation. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



